molecular formula C12H14ClNS B6275150 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride CAS No. 2742653-25-2

2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride

Cat. No. B6275150
CAS RN: 2742653-25-2
M. Wt: 239.8
InChI Key:
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Description

2-(1-Benzothiophen-2-yl)pyrrolidine hydrochloride (2-BTPH) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzothiophene family and is closely related to the pyrrolidine family of compounds. 2-BTPH has been studied extensively in the laboratory, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in detail.

Mechanism of Action

2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride is thought to act as an inhibitor of phosphodiesterase, an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting this enzyme, 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride prevents the breakdown of cAMP, resulting in an increase in the intracellular concentration of cAMP. This increase in cAMP levels can lead to a variety of physiological and biochemical effects, depending on the type of cell and the type of cAMP-dependent processes that are being studied.
Biochemical and Physiological Effects
2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of cAMP-dependent kinases, which are enzymes that are involved in the regulation of various cellular processes. It has also been shown to modulate the activity of cAMP-dependent transcription factors, which are proteins that regulate gene expression. In addition, 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride has been found to modulate the activity of ion channels, which are proteins that regulate the flow of ions across cell membranes.

Advantages and Limitations for Lab Experiments

2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized in a relatively short amount of time. It is also a relatively stable compound, and it has been found to be non-toxic to cells. However, it can be difficult to obtain a pure sample of 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride, and it can be difficult to control the concentration of the compound in experiments.

Future Directions

The future of 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride in scientific research is promising. It has already been used in a variety of laboratory experiments, and it has the potential to be used in even more experiments in the future. Some possible future directions for 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride include its use in studies of cell signaling, gene expression, and protein folding, as well as in the study of drug metabolism and drug-target interactions. Additionally, 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride could be used to study the effects of various compounds on the regulation of ion channels and cAMP-dependent transcription factors. Finally, 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride could be used to study the effects of various compounds on the activity of cAMP-dependent kinases.

Synthesis Methods

2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride is synthesized from the reaction of 2-bromobenzothiophene and pyrrolidine hydrochloride. The reaction is initiated by adding a small amount of pyrrolidine hydrochloride to a solution of 2-bromobenzothiophene in dichloromethane. This solution is then stirred and heated to reflux for approximately 3 hours. The reaction is then cooled and the product is extracted with ethyl acetate. The ethyl acetate is then dried over anhydrous sodium sulfate and the product is then purified by recrystallization.

Scientific Research Applications

2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride is widely used in scientific research, primarily in the fields of biochemistry and molecular biology. It has been studied extensively in the laboratory and has been found to be a useful tool for studying the effects of various compounds on biochemical and physiological processes. It has been used in studies of cell signaling, gene expression, and protein folding, as well as in the study of drug metabolism and drug-target interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride involves the reaction of 1-benzothiophene-2-carboxaldehyde with pyrrolidine followed by hydrochloric acid treatment.", "Starting Materials": [ "1-benzothiophene-2-carboxaldehyde", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1-benzothiophene-2-carboxaldehyde (1.0 equiv) and pyrrolidine (1.2 equiv) in anhydrous ethanol.", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add hydrochloric acid (1.5 equiv).", "Step 4: Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Filter the resulting solid and wash with cold ethanol.", "Step 6: Dry the product under vacuum to obtain 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride." ] }

CAS RN

2742653-25-2

Molecular Formula

C12H14ClNS

Molecular Weight

239.8

Purity

91

Origin of Product

United States

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